4-(Trifluoromethylthio)phenylacetonitrile
Description
Significance of Fluorinated Moieties in Organic Synthesis
Fluorinated groups are integral to modern organic synthesis and drug discovery. The incorporation of these moieties is a key tactic for fine-tuning the properties of organic molecules to enhance their therapeutic potential. chemimpex.comsigmaaldrich.com The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are among the most common fluorinated substituents used. nih.gov The presence of fluorine can block sites of metabolic oxidation, thereby increasing a molecule's resistance to degradation and extending its biological half-life. sigmaaldrich.comnih.gov Furthermore, the strong electron-withdrawing nature of fluorinated groups can influence the acidity or basicity of nearby functional groups, which can be crucial for molecular interactions and reactivity. thegoodscentscompany.com
Impact of Trifluoromethylthio (-SCF3) Group on Molecular Properties
The trifluoromethylthio (-SCF3) group is a highly valued substituent in chemical design due to its distinct combination of properties. It is recognized as an important structural motif that can significantly influence a molecule's behavior, particularly in the context of developing new pharmaceuticals and agrochemicals.
Electron-Withdrawing Effects
The trifluoromethylthio group is a potent electron-withdrawing group, a property that stems from the high electronegativity of the three fluorine atoms. nih.gov This strong inductive effect reduces electron density in the adjacent parts of the molecule, such as an attached aromatic ring. This electronic influence can significantly affect the reactivity of the molecule. For example, the electron-withdrawing nature of the -SCF3 group can increase the electrophilicity of an adjacent nitrile carbon, making it more susceptible to nucleophilic attack. chemicalbook.com This property is comparable to that of the trifluoromethyl (-CF3) group, which is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. sigmaaldrich.com This effect can also be transmitted over longer distances within a molecule, influencing the basicity and reactivity of remote functional groups.
Overview of Nitrile Functionality in Organic Chemistry
The nitrile, or cyano, group (-C≡N) is a versatile and important functional group in organic chemistry. It consists of a carbon atom triple-bonded to a nitrogen atom, resulting in a linear geometry. chemicalbook.com This unique structure imparts distinct physical and chemical properties, including high polarity and a strong dipole moment, which leads to higher boiling points compared to analogous compounds of similar molecular weight. Nitriles are found in numerous useful compounds and serve as crucial intermediates in the synthesis of a wide array of other functional groups, such as amines, carboxylic acids, amides, and aldehydes.
Reactivity of the Cyano Group in Synthetic Transformations
The reactivity of the nitrile group is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom. chemicalbook.com The carbon atom is susceptible to attack by nucleophiles, which is the basis for many of the group's key transformations.
Common synthetic transformations involving the nitrile group include:
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or, as an intermediate, amides. The reaction proceeds via nucleophilic attack of water or a hydroxide (B78521) ion on the nitrile carbon.
Reduction: Nitriles can be reduced to primary amines (RCH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can partially reduce the nitrile to an imine, which is then hydrolyzed to an aldehyde.
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form an imine intermediate, which upon hydrolysis yields a ketone.
Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form various heterocyclic compounds, which are important structures in many pharmaceuticals.
The presence of electron-withdrawing groups on the molecule, such as the 4-(trifluoromethylthio) group in 4-(trifluoromethylthio)phenylacetonitrile, is expected to enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity toward nucleophiles.
Data Tables
Physical Properties of Related Phenylacetonitrile (B145931) Compounds
| Compound Name | Structure | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 4-(Trifluoromethyl)phenylacetonitrile | CF₃-C₆H₄-CH₂CN | 2338-75-2 | C₉H₆F₃N | 47-49 nih.gov | 131-132 (at 20 mmHg) nih.gov |
| 4-(Trifluoromethoxy)phenylacetonitrile | CF₃O-C₆H₄-CH₂CN | 49561-96-8 | C₉H₆F₃NO | 27 tcichemicals.com | 96 (at 4 mmHg) tcichemicals.com |
| This compound | CF₃S-C₆H₄-CH₂CN | 70124-90-2 | C₉H₆F₃NS | Not Available | Not Available |
| Phenylacetonitrile | C₆H₅-CH₂CN | 140-29-4 | C₈H₇N | -24 | 233.5 |
Data for Phenylacetonitrile is provided for baseline comparison.
Importance of Arylacetonitriles as Synthetic Intermediates
Arylacetonitriles, organic compounds featuring a cyanomethyl group attached to an aromatic ring, are highly versatile and valuable building blocks in organic synthesis. google.com Their importance stems from the reactivity of the nitrile group and the adjacent benzylic position, which can be readily transformed into a variety of other functional groups. This adaptability makes them crucial precursors for a wide array of more complex molecules. google.com
Precursors for Pharmaceuticals and Agrochemicals
The arylacetonitrile scaffold is a common feature in many biologically active molecules, serving as a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. google.comnih.gov The nitrile group can be hydrolyzed to form carboxylic acids or amides, reduced to amines, or used in the construction of various heterocyclic ring systems, which are prevalent in drug molecules. nih.gov For instance, substituted phenylacetonitriles are employed in the synthesis of antifungal agents, highlighting their role in developing new therapeutic agents.
In the agrochemical industry, these intermediates are used to create effective herbicides and pesticides. google.comgoogle.com The specific substituents on the aromatic ring can be tailored to target particular biological pathways in weeds or pests, leading to potent and selective crop protection agents. google.com The trifluoromethyl group, in particular, is often incorporated into these structures to enhance their efficacy. google.com
Utility in Dye and Perfume Synthesis
The versatility of arylacetonitriles extends to the synthesis of dyes and fragrances. Phenylacetonitriles are documented as useful intermediates in the creation of complex organic compounds, including dyes. google.com Azo dyes, a major class of synthetic colorants, are often synthesized through diazotization and coupling reactions, and heterocyclic scaffolds derived from intermediates like arylacetonitriles can be incorporated to produce a wide spectrum of colors with various properties. nih.gov
In the fragrance industry, nitriles have been increasingly utilized for their desirable olfactory properties and chemical stability, especially in products like soaps and cosmetics. osti.gov While simple phenylacetonitrile itself has an aromatic odor, more complex derivatives are synthesized to create specific scent profiles. nih.gov Patents describe the use of compounds like 2-cyclohexyliden-2-phenylacetonitrile as a perfuming agent, prepared from the condensation of phenylacetonitrile. google.com This demonstrates the role of the arylacetonitrile structure as a foundational element in the creation of synthetic fragrances.
Research Context of this compound (4-TFMPA)
This compound, also known as 2-[4-(trifluoromethylthio)phenyl]acetonitrile, is a specialized organofluorine compound that combines the structural features of an arylacetonitrile with a trifluoromethylthio (-SCF3) group. This particular combination of functional groups places it at the intersection of several areas of chemical research.
The introduction of the trifluoromethylthio group is a key area of interest in medicinal and agricultural chemistry. The -SCF3 group is highly lipophilic and possesses strong electron-withdrawing properties, which can significantly influence a molecule's biological activity, membrane permeability, and metabolic stability. Research into fluoro- and trifluoromethyl-substituted acylthiourea derivatives, for example, has shown promising antimicrobial activities. researchgate.net
While extensive, detailed research findings specifically on the synthesis and reactivity of this compound are not as widely published as its close analog, 4-(trifluoromethyl)phenylacetonitrile, its role as a building block is evident from its commercial availability as a chemical intermediate. It is primarily categorized as an intermediate for use in further chemical synthesis. The synthesis of related trifluoromethyl-substituted phenylacetonitriles often involves the reaction of a corresponding benzyl (B1604629) halide with a cyanide source. For example, methods have been developed for preparing various trifluoromethyl phenylacetonitriles from the corresponding trifluoromethyl benzyl chlorides. google.comgoogle.com
Below are the key identifiers and properties for this compound.
| Property | Value |
| IUPAC Name | 2-[4-(Trifluoromethylthio)phenyl]acetonitrile |
| CAS Number | 70124-90-2 |
| Molecular Formula | C₉H₆F₃NS |
| Molecular Weight | 217.21 g/mol |
| Appearance | Not specified in detail, but related compounds are solids or oils. |
| Boiling Point | 135-137 °C at 13 Torr |
| Melting Point | 22-24 °C |
| Density | 1.331 g/mL at 25 °C |
This data is compiled from commercially available product information.
The research context for 4-TFMPA is therefore primarily as a specialized building block. Its potential lies in the synthesis of novel pharmaceuticals, agrochemicals, and materials where the unique electronic and lipophilic properties of the trifluoromethylthio group can be exploited to achieve desired functions and enhanced performance.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIDFDPCOAUCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380706 | |
| Record name | 4-(Trifluoromethylthio)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70124-90-2 | |
| Record name | 4-(Trifluoromethylthio)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethylthio) phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformations of 4 Trifluoromethylthio Phenylacetonitrile
Reactions Involving the Nitrile Group
The reactivity of the cyano group is central to the synthetic utility of 4-(Trifluoromethylthio)phenylacetonitrile, allowing for its conversion into other valuable functional groups such as carboxylic acids, amides, amines, and ketones.
The hydrolysis of the nitrile group is a fundamental transformation that can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide. The reaction proceeds via the intermediate formation of an amide, which can sometimes be isolated under mild conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, which increases its electrophilicity. A subsequent attack by water leads to the formation of an imidic acid tautomer, which rearranges to the corresponding amide, 4-(Trifluoromethylthio)phenylacetamide. Further hydrolysis of the amide under more vigorous conditions yields the carboxylic acid, 4-(Trifluoromethylthio)phenylacetic acid.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion attacks the electrophilic nitrile carbon. The resulting anion is protonated by water to give the imidic acid, which tautomerizes to the amide. Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to the carboxylate salt upon heating, which upon acidic workup provides 4-(Trifluoromethylthio)phenylacetic acid.
Table 1: Hydrolysis Products of this compound
| Reagent/Condition | Intermediate Product | Final Product |
|---|---|---|
| H₂O, H⁺ (mild) | 4-(Trifluoromethylthio)phenylacetamide | Not formed |
| H₂O, H⁺ (vigorous) | 4-(Trifluoromethylthio)phenylacetamide | 4-(Trifluoromethylthio)phenylacetic acid |
| H₂O, OH⁻ (mild) | 4-(Trifluoromethylthio)phenylacetamide | Not formed |
The nitrile group can be fully or partially reduced to yield primary amines or aldehydes, respectively, using various reducing agents.
Reduction to Primary Amines: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Ni, Pd, or Pt catalyst) can reduce the nitrile group to a primary amine. This reaction provides a direct route to 2-(4-(Trifluoromethylthio)phenyl)ethan-1-amine. Catalytic hydrogenation may require high pressure and temperature to reduce the aromatic ring, but conditions can be selected to selectively reduce the nitrile. libretexts.org
Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically performed at low temperatures to prevent over-reduction to the alcohol. The intermediate imine formed upon addition of the hydride is hydrolyzed during aqueous workup to afford 4-(Trifluoromethylthio)phenylacetaldehyde.
Table 2: Reduction Products of this compound
| Reagent | Product | Functional Group Transformation |
|---|---|---|
| 1. LiAlH₄; 2. H₂O | 2-(4-(Trifluoromethylthio)phenyl)ethan-1-amine | Nitrile → Primary Amine |
| H₂ / Raney Nickel | 2-(4-(Trifluoromethylthio)phenyl)ethan-1-amine | Nitrile → Primary Amine |
The electron-deficient nature of the nitrile carbon in this compound makes it an excellent electrophile for addition reactions with various carbon-based nucleophiles, including organometallic reagents.
Organomagnesium (Grignard) and organolithium reagents readily add to the nitrile group. masterorganicchemistry.comleah4sci.com The reaction involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the nitrile carbon, breaking the carbon-nitrogen pi bond and forming a new carbon-carbon bond. masterorganicchemistry.com This results in a magnesium or lithium imine salt. This intermediate is stable and does not undergo a second addition. Subsequent hydrolysis of the imine salt in an acidic aqueous workup yields a ketone. leah4sci.commasterorganicchemistry.com This reaction is a powerful method for synthesizing ketones with a variety of structures.
Table 3: Ketone Synthesis via Grignard/Organolithium Addition
| Organometallic Reagent (R-M) | Intermediate Imine Salt | Final Ketone Product (after hydrolysis) |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | N-magnesiobromo-1-(4-(trifluoromethylthio)phenyl)ethan-1-imine | 1-(4-(Trifluoromethylthio)phenyl)propan-1-one |
| Phenyllithium (C₆H₅Li) | N-lithio-1-phenyl-1-(4-(trifluoromethylthio)phenyl)methanimine | Phenyl(4-(trifluoromethylthio)phenyl)methanone |
The Blaise reaction is a specific type of organometallic addition that involves the reaction of a nitrile with an organozinc reagent derived from an α-haloester, also known as a Reformatsky reagent. wikipedia.orgsynarchive.com The reaction is mediated by activated zinc metal. organic-chemistry.orgchem-station.com The organozinc enolate adds to the electrophilic nitrile carbon of this compound to form a zinc-aza-enolate intermediate. The final product depends on the workup conditions. organic-chemistry.org
Hydrolysis with a mild base (e.g., 50% aqueous K₂CO₃) yields a stable β-enamino ester. wikipedia.org
Acidic workup (e.g., 1M HCl) hydrolyzes the intermediate further to produce a β-ketoester. wikipedia.orgorganic-chemistry.org
Table 4: Products of the Blaise Reaction
| α-Haloester | Workup Condition | Product |
|---|---|---|
| Ethyl bromoacetate | 50% aq. K₂CO₃ | Ethyl 3-amino-3-(4-(trifluoromethylthio)phenyl)acrylate |
| Ethyl bromoacetate | 1 M aq. HCl | Ethyl 3-oxo-3-(4-(trifluoromethylthio)phenyl)propanoate |
| tert-Butyl bromoacetate | 50% aq. K₂CO₃ | tert-Butyl 3-amino-3-(4-(trifluoromethylthio)phenyl)acrylate |
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgjk-sci.com This reaction is typically carried out under anhydrous conditions by passing dry hydrogen chloride gas through a solution of the nitrile in the alcohol. organic-chemistry.org The electron-deficient character of this compound makes it a suitable substrate for this reaction. wikipedia.org The resulting Pinner salt is a reactive intermediate that can be easily hydrolyzed with water to produce an ester. nih.govnrochemistry.com This two-step sequence provides a mild and effective method for converting nitriles into esters. A synthesis for the compound etonitazene utilizes a Pinner reaction on a substituted phenylacetonitrile (B145931) as a key step. wikipedia.org
Table 5: Ester Synthesis via the Pinner Reaction
| Alcohol | Pinner Salt Intermediate | Final Ester Product (after hydrolysis) |
|---|---|---|
| Methanol (CH₃OH) | Methyl 2-(4-(trifluoromethylthio)phenyl)acetimidate hydrochloride | Methyl 2-(4-(trifluoromethylthio)phenyl)acetate |
| Ethanol (CH₃CH₂OH) | Ethyl 2-(4-(trifluoromethylthio)phenyl)acetimidate hydrochloride | Ethyl 2-(4-(trifluoromethylthio)phenyl)acetate |
Nucleophilic Addition Reactions
Houben-Hoesch Reaction
The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones through the reaction of an electron-rich aromatic compound with a nitrile in the presence of a Lewis acid catalyst and hydrogen chloride. wikipedia.org The mechanism involves an initial electrophilic attack on the aromatic ring by a species derived from the nitrile, typically R-C⁺=NHCl⁻. wikipedia.org A key requirement for this reaction is an activated, electron-rich arene, such as phenols or anilines. wikipedia.orgthermofisher.com
In the case of this compound, the aromatic ring is substituted with two strong electron-withdrawing groups: the trifluoromethylthio (-SCF₃) group and the cyanomethyl (-CH₂CN) group. These groups significantly deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. uci.edu Consequently, this compound is not a suitable substrate for the standard Houben-Hoesch reaction due to the heavily deactivated nature of its aromatic ring.
Cycloaddition Reactions
Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. The feasibility and pathway of these reactions are often governed by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com
The this compound molecule possesses two potential sites for cycloaddition: the aromatic π-system and the nitrile (-C≡N) triple bond.
Aromatic Ring: Benzene and its derivatives are generally poor partners in thermal cycloaddition reactions like the Diels-Alder reaction because such a reaction would disrupt the stable aromatic system. Photochemical cycloadditions, such as [2+2] or [4+2] reactions, can occur but often require specific conditions. youtube.com
Nitrile Group: The nitrile group can participate as a "dienophile" or dipolarophile in certain cycloadditions. For instance, it can react with 1,3-dipoles (e.g., azides, nitrile oxides) in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like tetrazoles or oxadiazoles. The electron-withdrawing nature of the substituted phenyl ring could potentially influence the reactivity of the nitrile group in such transformations.
C-H Bond Functionalization
The cyanomethyl group of this compound contains benzylic C-H bonds. These bonds are typically weaker than other sp³ C-H bonds and are susceptible to functionalization, particularly through radical pathways. A significant application in this area is the direct trifluoromethylthiolation of benzylic C-H bonds. nju.edu.cn
Recent advancements have demonstrated that organophotoredox catalysis can achieve the site-selective trifluoromethylthiolation of benzylic C-H bonds under mild, metal-free conditions. nju.edu.cnnih.gov This strategy is particularly valuable for late-stage functionalization of complex molecules and drug candidates. nih.gov The mechanism often involves the generation of a benzylic radical, which then reacts with a trifluoromethylthiolating agent. nju.edu.cn Given the presence of the benzylic protons in this compound, it is a plausible substrate for such transformations.
Table 1: Potential C-H Functionalization Reaction
| Reaction Type | Reagents/Conditions | Product Type |
|---|
Transformations of the Trifluoromethylthio Moiety
The trifluoromethylthio (-SCF₃) group is a key functional moiety that imparts unique properties to organic molecules.
Electrophilic Substitution on the Aromatic Ring
Electrophilic aromatic substitution is a fundamental reaction class for arenes. The reaction proceeds through a two-step mechanism involving the attack of an electrophile to form a resonance-stabilized carbocation (a benzenium ion), followed by deprotonation to restore aromaticity. uci.edulibretexts.org The rate and regioselectivity of the reaction are heavily influenced by the substituents already present on the ring.
Both the trifluoromethylthio (-SCF₃) and the cyanomethyl (-CH₂CN) groups are electron-withdrawing, and therefore deactivate the aromatic ring towards electrophilic attack. uci.eduresearchgate.net
-SCF₃ Group: This group is strongly deactivating due to the high electronegativity of the fluorine atoms. It is considered a meta-directing group.
-CH₂CN Group: This group is also deactivating via an inductive effect.
With two deactivating groups present, electrophilic substitution on this compound would be extremely difficult and require harsh reaction conditions. If a reaction were to occur, the position of substitution would be determined by the combined directing effects of the two groups. The substitution would likely be directed to the positions meta to the powerful -SCF₃ group.
| -CH₂CN | Withdrawing | - | Deactivating | ortho, para |
Late-Stage Functionalization Strategies
Late-stage functionalization refers to the introduction of functional groups into a complex molecule, such as a drug candidate or natural product, at one of the final steps of its synthesis. rsc.orgnih.gov This strategy is highly valuable as it allows for the rapid generation of analogues with modified properties without re-synthesizing the molecule from scratch. nih.gov
The trifluoromethylthio (-SCF₃) group is highly sought after in medicinal chemistry. Its introduction can enhance a molecule's lipophilicity, improve its ability to cross cell membranes, and increase its metabolic stability by blocking sites susceptible to oxidation. nih.govresearchgate.netrsc.org A variety of reagents and methods have been developed for the late-stage introduction of the -SCF₃ group onto aromatic and heteroaromatic scaffolds. rsc.orgresearchgate.net These methods often utilize electrophilic trifluoromethylthiolating reagents or radical-based approaches. researchgate.net
The incorporation of the trifluoromethylthio group is a proven strategy for the modification of bioactive molecules to enhance their pharmacological profiles. researchgate.net The unique combination of high lipophilicity and strong electron-withdrawing character makes the -SCF₃ group a valuable "lipophilic electron withdrawing group" for drug design. researchgate.netnih.gov Late-stage functionalization allows medicinal chemists to install the -SCF₃ group onto a known bioactive core, potentially improving its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net This approach has been successfully applied to a range of molecular scaffolds, demonstrating its broad utility in drug discovery programs. researchgate.netresearchgate.net
Cascade Reactions and Bifunctionalization
Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, offering a highly efficient approach to constructing complex molecular architectures. Bifunctionalization involves the introduction of two distinct functional groups across a molecule. This compound and related electrophilic SCF3 donors are valuable reagents in such transformations.
Trifluoromethylthio-Trifluoromethylation of Alkenes
The simultaneous introduction of both a trifluoromethylthio (SCF3) and a trifluoromethyl (CF3) group across an alkene double bond is a powerful method for synthesizing densely functionalized molecules. chinesechemsoc.org Research has demonstrated that this transformation can be achieved through a photocatalyzed dual-oxidative process. chinesechemsoc.org In one approach, sodium trifluoromethanesulfinate (CF3SO2Na) serves as the source for both the CF3 and SCF3 moieties. chinesechemsoc.org Another method employs an organic photocatalyst to drive the reaction between an alkene, an electrophilic SCF3 source like N-trifluoromethylthiosaccharin, and a CF3 source such as the Langlois reagent (CF3SO2Na). nih.gov These reactions typically proceed under mild, visible-light-driven conditions and are compatible with a wide range of functional groups. chinesechemsoc.orgnih.gov
The general mechanism for the photocatalyzed trifluoromethylthio-trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. This radical then adds to the alkene to form a carbon-centered radical intermediate. This intermediate is subsequently trapped by an electrophilic trifluoromethylthiolating reagent to yield the final vicinal trifluoromethylthio-trifluoromethylated product. rsc.org
Table 1: Examples of Trifluoromethylthio-Trifluoromethylation of Alkenes Data sourced from illustrative research findings.
| Alkene Substrate | CF3 Source | SCF3 Source | Catalyst/Conditions | Product Yield | Reference |
| Styrene | CF3SO2Na | N-trifluoromethylthiosaccharin | fac-[Ir(ppy)3] / Blue LEDs | High | nih.gov |
| 1-Octene | CF3SO2Na | CF3SO2Na / PPh3 / Cu(MeCN)4PF6 | fac-[Ir(ppy)3] / Blue LEDs | Good | chinesechemsoc.org |
| (4-Bromophenyl)ethene | CF3SO2Na | N-trifluoromethylthiosaccharin | fac-[Ir(ppy)3] / Blue LEDs | High | nih.gov |
Trifluoromethylthiolation-Arylation of Diazocarbonyl Compounds
A notable bifunctionalization reaction is the simultaneous introduction of a trifluoromethylthio and an aryl group onto a diazocarbonyl compound. nih.gov This transformation has been achieved through a zinc-mediated multicomponent reaction that follows a pathway similar to the Hooz multicomponent coupling. nih.govsemanticscholar.org In this process, an electrophilic SCF3 transfer reagent, a diazocarbonyl compound, and an aryl source (such as a tetraphenylborate (B1193919) derivative) are combined. semanticscholar.org
The reaction is initiated by the zinc-assisted in situ formation of a triarylborane (BAr3). nih.gov This species then reacts with the diazocarbonyl compound, leading to a 1,2-migration of an aryl group from the boron atom to the carbon atom. The resulting boron enolate is then trapped by the electrophilic SCF3 reagent, accomplishing the trifluoromethylthiolation and completing the cascade. nih.govsemanticscholar.orgrsc.org This method allows for the formation of both a C–SCF3 and a C–C bond in a single step. nih.gov
Table 2: Optimization of Trifluoromethylthiolation-Arylation of 1-diazo-2-phenylethan-1-one Reaction conditions: diazoketone, phenyl source, SCF3 transfer reagent, Zn(NTf2)2, in solvent at specified temperature.
| Entry | Phenyl Source (equiv.) | Diazoketone (equiv.) | Temperature (°C) | Yield of 5a | Reference |
| 1 | 1.5 | 1.5 | 10 | 81% | semanticscholar.org |
| 2 | 1.2 | 1.2 | 10 | 75% | semanticscholar.org |
| 3 | 1.5 | 1.5 | 25 | 64% | semanticscholar.org |
| 4 | 1.5 | 1.5 | 0 | 72% | semanticscholar.org |
Cascade Trifluoromethylthiolation and Cyclization Reactions
The reactivity of the trifluoromethylthio group can be harnessed in cascade reactions that couple trifluoromethylthiolation with cyclization. These reactions are particularly useful for constructing complex heterocyclic scaffolds, which are prevalent in bioactive compounds and natural products. nih.gov
For instance, an oxidative cascade reaction has been developed for N-[(3-aryl)propioloyl]indoles using silver trifluoromethanethiolate (AgSCF3) as the trifluoromethylthiolating agent. This process leads to the formation of novel trifluoromethylthiolated pyrrolo[1,2-a]indol-3-ones. Depending on the substitution pattern of the indole (B1671886) substrate, either mono- or bis(trifluoromethylthiolated) products can be obtained in moderate to good yields.
Mechanistic Studies of Reaction Pathways
Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility. The reactions involving this compound and similar electrophilic SCF3 donors can proceed through different pathways, primarily radical processes or nucleophilic substitution mechanisms.
Radical Processes
Many trifluoromethylthiolation reactions proceed via radical intermediates. rsc.org The involvement of a radical pathway can often be inferred through experiments with radical scavengers.
In the cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles, the addition of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), a well-known radical scavenger, was found to inhibit the reaction. The desired cyclized product was either not formed or detected only in trace amounts. This outcome strongly suggests that a radical process is involved in the transformation. The proposed mechanism likely involves the generation of a trifluoromethylthio radical (•SCF3), which initiates the cascade.
Similarly, visible-light-induced reactions, such as the trifluoromethylthio-trifluoromethylation of alkenes, are explicitly designed to proceed through radical intermediates generated via photoredox catalysis. chinesechemsoc.orgnih.govrsc.org
Nucleophilic Substitution Mechanisms
In other contexts, the trifluoromethylthio group is transferred via a mechanism involving nucleophilic attack. The trifluoromethylthiolation-arylation of diazocarbonyl compounds provides a clear example of this pathway. nih.govsemanticscholar.org
The mechanism, which is analogous to the Hooz reaction, does not involve rhodium catalysis but instead relies on a series of polar steps. thieme-connect.com After the initial reaction between the diazocarbonyl compound and the triarylborane, a boron enolate intermediate is formed. nih.govsemanticscholar.org This enolate is nucleophilic and attacks the electrophilic SCF3 transfer reagent (formally an SCF3+ source). nih.govacs.org This final step is an electrophilic transfer of the SCF3 group to the enolate, which can be described as a nucleophilic attack by the enolate on the sulfur atom of the SCF3 reagent. nih.gov This terminates the reaction sequence and yields the α-aryl-α-trifluoromethylthio carbonyl compound. semanticscholar.org
Spectroscopic Characterization and Computational Studies
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for identifying the characteristic functional groups within a molecule. For 4-(Trifluoromethylthio)phenylacetonitrile, key vibrations would include the C≡N stretch of the nitrile group, the C-H vibrations of the aromatic ring and the methylene (B1212753) bridge, C-C vibrations within the phenyl ring, and the vibrations associated with the trifluoromethylthio (-SCF₃) group.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of a compound provides information on its fundamental molecular vibrations. While specific experimental data for this compound is not available, characteristic absorption regions for its functional groups can be predicted. The nitrile (C≡N) stretching vibration is typically observed as a sharp, medium-intensity band in the 2260-2240 cm⁻¹ region. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (-CH₂-) group is expected just below 3000 cm⁻¹. The C-F stretching modes of the trifluoromethyl group are characteristically strong and appear in the 1350-1120 cm⁻¹ range. The C-S stretching vibration is generally weak and falls in the 700-600 cm⁻¹ region.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. In the case of this compound, the symmetric C≡N stretch would be visible, as would the aromatic ring stretching modes, which are often strong in Raman spectra. The trifluoromethyl symmetric stretching and deformation modes would also be active. Detailed experimental FT-Raman data is not presently available in the search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the carbon skeleton and the electronic environment of the nuclei. The chemical shifts are highly sensitive to the electron-withdrawing or donating effects of substituents. The strong electron-withdrawing nature of the trifluoromethylthio group significantly influences the chemical shifts of the aromatic protons and carbons.
¹H NMR Analysis
In the ¹H NMR spectrum of this compound, the aromatic protons would typically appear as a set of multiplets in the downfield region (approximately 7.0-8.0 ppm). Due to the para-substitution pattern, the aromatic signals would likely present as two distinct doublets, characteristic of an AA'BB' system. The methylene protons (-CH₂-) adjacent to the nitrile and the phenyl ring would give rise to a singlet, expected to be in the range of 3.7-4.0 ppm.
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the nitrile carbon (C≡N) would appear around 117-120 ppm. The methylene carbon (-CH₂) signal is expected in the aliphatic region. The aromatic carbons would show several signals in the 120-140 ppm range, with their specific shifts influenced by the -SCF₃ and -CH₂CN substituents. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Analysis
¹⁹F NMR is particularly useful for fluorinated compounds. For this compound, the three equivalent fluorine atoms of the -SCF₃ group would produce a single resonance. Its chemical shift is sensitive to the electronic environment. In related compounds containing a 4-(trifluoromethylthio)phenyl group, the ¹⁹F chemical shift is often observed in the range of -41 to -44 ppm relative to CFCl₃. rsc.org The exact chemical shift provides a sensitive probe of the electronic properties of the molecule. nih.gov
Mass Spectrometry
Detailed mass spectrometry analysis, including fragmentation patterns and high-resolution mass spectral data for this compound, is not available in published scientific literature. This type of analysis would be crucial for confirming the molecular weight and elucidating the structure of the molecule by identifying characteristic fragments, such as the loss of the trifluoromethylthio group or the cyanomethyl moiety.
Computational Chemistry
Computational studies provide deep insight into the molecular properties of a compound. However, specific computational chemistry research, including Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations for this compound, has not been reported in the available literature.
No peer-reviewed articles presenting DFT calculations for this compound were found. Such studies would be invaluable for understanding its electronic structure and reactivity.
Information regarding the prediction of molecular geometry, bond lengths, bond angles, and theoretical vibrational frequencies (e.g., IR and Raman spectra) for this compound through DFT methods is currently unpublished. For comparison, extensive vibrational analysis has been performed on the non-thio analogue, 4-(Trifluoromethyl)phenylacetonitrile, correlating experimental spectra with DFT-calculated frequencies. bjp-bg.comijsrst.com
There are no available studies that report the calculation of theoretical ¹H and ¹³C NMR chemical shifts for this compound using the Gauge-Independent Atomic Orbital (GIAO) method. This computational technique is a powerful tool for predicting NMR spectra and aiding in the structural elucidation of novel compounds by comparing calculated shifts with experimental data. bjp-bg.comijsrst.com
A search of scientific databases yielded no publications on molecular dynamics simulations involving this compound. These simulations could provide insights into the compound's behavior in different environments, its conformational flexibility, and its interactions with other molecules over time.
Advanced Applications and Research Directions
Design and Synthesis of Derivatives for Specific Applications
The modification of the 4-(Trifluoromethylthio)phenylacetonitrile scaffold allows for the generation of a diverse range of derivatives with tailored properties for specific biological or material science applications.
Enzyme Inhibition Studies of Derivatives
Currently, there is a lack of publicly available scientific literature detailing specific enzyme inhibition studies on derivatives of this compound. While the trifluoromethylthio group is of significant interest in medicinal chemistry for its potential to modulate the biological activity of molecules, dedicated research on the enzyme inhibitory properties of derivatives of this particular compound has not been reported in the reviewed sources.
Development of Fluoroalkylated Amino Acids and Peptides
The synthesis of fluoroalkylated amino acids and peptides from this compound is an area that remains largely unexplored in the available scientific literature. The introduction of fluorinated moieties into amino acids and peptides can significantly impact their conformational stability, lipophilicity, and biological activity. However, specific methodologies or studies detailing the use of this compound as a precursor for such compounds are not readily found in public databases.
Exploration of Phosphine-Borane Derivatives
The development of phosphine-borane derivatives from this compound is another specialized area with limited available information. Phosphine-boranes are noted for their unique electronic and steric properties, which can be exploited in catalyst design and for biomedical applications. A study on related compounds, specifically B-(trifluoromethyl)phenyl phosphine-borane derivatives, has shown their potential as progesterone (B1679170) receptor antagonists. nih.govresearchgate.net In this research, various phosphine-boranes were synthesized from the corresponding phosphines and 3- or 4-(trifluoromethyl)phenyl boronic acid. nih.gov Among the synthesized compounds, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-borane was identified as the most potent, with an IC50 value of 0.54 μM. nih.gov However, it is important to note that these derivatives are based on a (trifluoromethyl)phenyl boronic acid scaffold, not the this compound core structure.
Functional Materials Research
The application of this compound in the field of functional materials is not extensively documented in the current body of scientific literature. While related compounds, such as 4-(Trifluoromethyl)phenylacetonitrile, have been utilized in the preparation of n-type organic semiconductors, similar research involving the trifluoromethylthio-substituted analogue has not been prominently reported.
Catalytic Methodologies for Trifluoromethylthiolation
The introduction of the trifluoromethylthio (-SCF3) group is a significant transformation in modern synthetic chemistry, and various catalytic methods have been developed to achieve this.
Transition Metal Catalysis (Pd, Cu, Ni, Au)
Transition metal-catalyzed reactions are a cornerstone for the formation of carbon-sulfur bonds, including the introduction of the trifluoromethylthio group onto aromatic rings. While specific catalytic studies detailing the direct synthesis of this compound are not prevalent, the broader field of trifluoromethylthiolation of aryl compounds provides insight into potential synthetic routes.
Copper catalysis is frequently employed for trifluoromethylthiolation reactions. For instance, N-(Trifluoromethylthio)phthalimide has been used as an electrophilic source of the CF3S group in copper-catalyzed reactions with boronic acids and terminal alkynes. tcichemicals.com This reagent is noted for its stability and ease of handling, with the reactions proceeding under mild conditions. tcichemicals.com
The general mechanism for transition metal-catalyzed trifluoromethylthiolation often involves the reaction of an aryl halide or a related precursor with a trifluoromethylthiolating agent in the presence of a transition metal catalyst. These methods are crucial for accessing a wide range of trifluoromethylthiolated compounds for various applications, including pharmaceuticals and agrochemicals. beilstein-journals.org
Future Research Perspectives and Challenges
The future of research on this compound is poised to expand into several key areas, driven by the demand for novel fluorinated building blocks in medicinal chemistry and materials science.
The synthesis of this compound itself presents opportunities for the development of novel reagents and catalytic systems. The classical synthesis involves the cyanation of 4-(trifluoromethylthio)benzyl halide. Future research will likely focus on improving the efficiency and sustainability of this process.
Table 1: Potential Catalytic Systems for Arylacetonitrile Synthesis Applicable to this compound
| Catalytic System | Reagents | Potential Advantages |
| Palladium-catalyzed cyanation | Aryl halides/pseudohalides, Zn(CN)₂ or K₄[Fe(CN)₆] | High efficiency, broad substrate scope. organic-chemistry.org |
| Copper-catalyzed cyanation | Aryl halides, various cyanide sources | Lower cost compared to palladium. researchgate.net |
| Nickel-catalyzed cyanation | Aryl halides, non-toxic cyanide sources | Use of earth-abundant metals. |
| Iridium-catalyzed α-alkylation | Arylacetonitriles, alcohols | Atom-economical C-C bond formation. rsc.orgrsc.org |
| Base-promoted α-alkylation | Arylacetonitriles, alcohols | Transition-metal-free conditions. nih.gov |
The development of catalytic systems that can directly introduce the cyanomethyl group onto the 4-(trifluoromethylthio)phenyl scaffold, or conversely, introduce the trifluoromethylthio group onto a phenylacetonitrile (B145931) derivative, would represent a significant advancement. Furthermore, creating novel catalytic methods for the derivatization of this compound at the benzylic position is a key area for exploration. This includes the development of more efficient catalysts for alkylation, arylation, and other functionalizations.
Adopting green chemistry principles in the synthesis of this compound and its derivatives is a critical future direction. This involves several aspects:
Safer Reagents: A primary goal is to move away from highly toxic cyanide sources like sodium or potassium cyanide, which are traditionally used in the synthesis of nitriles. orgsyn.org Research into cyanide-free cyanation methods, for example, using CO₂/NH₃ as a cyanide source surrogate, is a promising avenue. nih.gov
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is another key aspect. orgsyn.org The development of catalytic systems that are effective in these media is essential.
Catalysis over Stoichiometric Reagents: The use of catalytic methods, especially with earth-abundant and non-toxic metals, is preferable to stoichiometric reagents to minimize waste. acs.org
Energy Efficiency: Exploring reaction conditions that are more energy-efficient, such as microwave-assisted synthesis or reactions at ambient temperature, will contribute to the greening of the synthetic process.
The application of this compound as a building block in the synthesis of complex molecules, particularly for pharmaceutical and agrochemical applications, is a major future perspective. The nitrile group is a versatile functional group that can be converted into amines, carboxylic acids, amides, and various heterocyclic systems. The presence of the 4-(trifluoromethylthio)phenyl moiety can impart desirable properties such as increased metabolic stability, lipophilicity, and binding affinity to biological targets.
Table 2: Potential Transformations of this compound in Complex Molecule Synthesis
| Transformation | Resulting Functional Group | Potential Application |
| Reduction | Primary amine | Synthesis of bioactive amines and heterocycles. |
| Hydrolysis | Carboxylic acid | Formation of amides, esters, and other acid derivatives. |
| [2+3] Cycloaddition | Tetrazole | Synthesis of metabolically stable bioisosteres of carboxylic acids. |
| Addition of Grignard reagents | Ketone | Elaboration of the carbon skeleton. |
Future research will likely focus on incorporating this fragment into the core structures of known bioactive molecules to study the structure-activity relationships. Furthermore, its use in the synthesis of novel scaffolds for drug discovery is a promising area. The development of multi-component reactions involving this compound would also provide a rapid and efficient route to libraries of complex molecules for high-throughput screening.
Q & A
Basic Question: What are the common synthetic routes for 4-(Trifluoromethylthio)phenylacetonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves introducing the trifluoromethylthio (-SCF₃) group to a phenylacetonitrile precursor. A plausible route includes:
- Step 1: Reacting 4-hydroxyphenylacetonitrile with a trifluoromethylthiolation reagent (e.g., AgSCF₃ or CuSCF₃) under basic conditions .
- Step 2: Optimizing parameters such as solvent (e.g., DMF or DMSO), temperature (60–100°C), and catalyst (e.g., CuI) to enhance yield .
- Purification: Use column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC to identify side products like unreacted intermediates .
Basic Question: How can researchers confirm the structural identity of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (C₉H₆F₃NS: theoretical ~217.02 g/mol) .
- X-ray Crystallography: If crystals are obtainable, resolve the structure to validate bond lengths and angles .
Advanced Question: How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?
Methodological Answer:
- Root Cause Analysis:
- Reproducibility: Cross-validate protocols using literature methods (e.g., Cu-mediated trifluoromethylthiolation ).
- Advanced Characterization: Employ GC-MS or LC-MS to detect low-abundance byproducts and quantify purity .
Advanced Question: What computational methods are suitable for predicting the reactivity or biological activity of this compound?
Methodological Answer:
- Quantum Chemical Calculations:
- Docking Studies: Use AutoDock Vina to explore ligand-protein interactions, focusing on the -SCF₃ group’s hydrophobicity and steric effects .
Advanced Question: How can researchers evaluate the biological potential of this compound, given limited existing data?
Methodological Answer:
- In Vitro Assays:
- Mechanistic Studies: Use flow cytometry to assess apoptosis induction or ROS generation. Compare results with structurally similar compounds (e.g., 4-(Difluoromethoxy)phenylacetonitrile ).
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., HNO₃) .
- Spill Management: Neutralize with activated charcoal and dispose via hazardous waste channels .
Advanced Question: How does the electron-withdrawing -SCF₃ group influence the compound’s chemical reactivity?
Methodological Answer:
- Electronic Effects: The -SCF₃ group decreases electron density on the phenyl ring, directing electrophilic substitution to meta positions. Validate via Hammett substituent constants (σₚ ≈ 0.88) .
- Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., 4-Methylthiophenylacetonitrile) in SNAr or coupling reactions .
Advanced Question: What analytical strategies resolve challenges in quantifying trace impurities in synthesized batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
